

(R)-3,3-Difluoro-cyclopentanemethanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-3,3-Difluoro-cyclopentanemethanol
Cat. No.:	B1404973

[Get Quote](#)

An In-Depth Technical Guide to **(R)-3,3-Difluoro-cyclopentanemethanol**: Structure, Stereochemistry, and Synthetic Strategies for Drug Discovery

Introduction

(R)-3,3-Difluoro-cyclopentanemethanol is a chiral fluorinated building block of significant interest to researchers and scientists in the field of drug development. The incorporation of fluorine atoms into metabolically susceptible positions of drug candidates is a widely employed strategy to enhance their pharmacokinetic profiles. The gem-difluoro group in this molecule can act as a bioisostere for a carbonyl group or other functionalities, and its presence on a cyclopentane ring provides a rigid scaffold that can be beneficial for optimizing ligand-receptor interactions. The chiral carbinol center offers a specific three-dimensional orientation for further chemical elaboration, making this a valuable synthon for the synthesis of complex and stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, stereochemistry, a proposed stereoselective synthesis, and the applications of **(R)-3,3-Difluoro-cyclopentanemethanol** in medicinal chemistry.

Nomenclature and Physicochemical Properties

The fundamental properties of **(R)-3,3-Difluoro-cyclopentanemethanol** are summarized in the table below. It is important to note that while the CAS number is specific to the (R)-enantiomer, some of the physical properties reported in the literature may pertain to the

racemic mixture. The physical properties of the two enantiomers are expected to be identical, with the exception of the sign of their optical rotation.

Property	Value	Reference(s)
IUPAC Name	(R)-(3,3-difluorocyclopentyl)methanol	[1]
CAS Number	1407997-85-6	[1]
Molecular Formula	C ₆ H ₁₀ F ₂ O	[1]
Molecular Weight	136.14 g/mol	[1]
Appearance	Not specified; likely a liquid at room temp.	
Density	1.15 g/mL (for the racemic mixture)	[2]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C	[2]

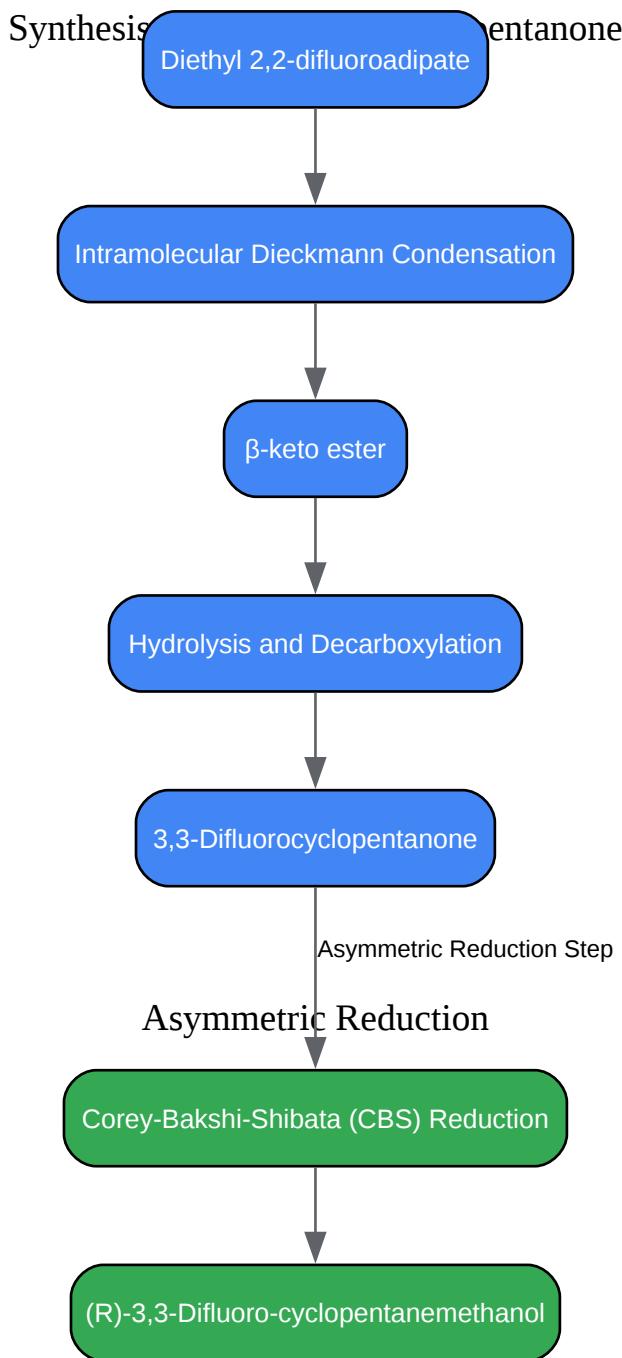
Chemical Structure and Stereochemistry

The chemical structure of **(R)-3,3-Difluoro-cyclopentanemethanol** consists of a five-membered cyclopentane ring geminally substituted with two fluorine atoms at the C3 position. A hydroxymethyl group is attached to the C1 position, which is the stereogenic center of the molecule.

Determining the (R) Configuration: The Cahn-Ingold-Prelog Rules

The absolute configuration of the chiral center at C1 is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. This assignment is determined by the following steps:

- Identify the Chiral Center: The chiral center is the carbon atom bonded to four different substituents: the hydroxymethyl group (-CH₂OH), a hydrogen atom (-H), and two different paths around the cyclopentane ring.


- Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.
 - Priority 1: The oxygen atom of the hydroxymethyl group (-CH₂OH) has the highest atomic number (8) of the atoms directly bonded to the substituents of C1, so the -CH₂OH group is assigned the highest priority.
 - Priority 2 & 3: The other two substituents attached to the chiral center are carbon atoms of the cyclopentane ring (C2 and C5). To break this tie, we move to the next atoms along each path. The C2 path leads to the C3 carbon, which is bonded to two fluorine atoms. The C5 path leads to the C4 carbon, which is bonded to two hydrogen atoms. Since fluorine has a higher atomic number than hydrogen, the path towards the difluorinated carbon (C1 → C2 → C3(F,F)) takes priority over the other path (C1 → C5 → C4(H,H)). Therefore, the C2-containing portion of the ring is priority 2, and the C5-containing portion is priority 3.
 - Priority 4: The hydrogen atom directly attached to the chiral center has the lowest atomic number (1) and is therefore assigned the lowest priority.
- Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority group (the hydrogen atom) is pointing away from the viewer.
- Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the direction of the sequence from priority 1 to 2 to 3 is traced. In this case, the sequence from -CH₂OH (1) to the C2 path (2) to the C5 path (3) proceeds in a clockwise direction.

Therefore, the absolute configuration of the stereocenter is designated as (R).

Stereoselective Synthesis

A robust and reliable method for the synthesis of **(R)-3,3-Difluoro-cyclopentanemethanol** in high enantiomeric purity is crucial for its application in drug discovery. A logical and field-proven approach involves the asymmetric reduction of the prochiral ketone, 3,3-difluorocyclopentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective method for the enantioselective reduction of ketones to alcohols.

The proposed synthetic workflow is as follows:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(R)-3,3-Difluoro-cyclopentanemethanol**.

Experimental Protocol: Asymmetric Reduction of 3,3-Difluorocyclopentanone

This protocol is a generalized procedure based on the well-established Corey-Bakshi-Shibata reduction methodology.

Materials:

- 3,3-Difluorocyclopentanone
- (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
- Borane-dimethyl sulfide complex (BMS)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF. The solution is cooled to 0 °C under a nitrogen atmosphere.
- **Addition of Reducing Agent:** Borane-dimethyl sulfide complex (BMS, approximately 0.6-1.0 equivalents) is slowly added to the catalyst solution via the addition funnel, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 10-15 minutes. The rationale for this step is the in-situ formation of the active chiral borane reagent.
- **Substrate Addition:** A solution of 3,3-difluorocyclopentanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the

internal temperature remains below 5 °C. The slow addition is critical to maintain high enantioselectivity.

- **Reaction Monitoring:** The reaction is stirred at 0-5 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C. This step is necessary to decompose any excess borane reagent. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.
- **Workup:** The reaction mixture is poured into a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to afford **(R)-3,3-Difluoro-cyclopentanemethanol** as a pure compound.

Applications in Drug Discovery

The unique structural features of **(R)-3,3-Difluoro-cyclopentanemethanol** make it a valuable building block in medicinal chemistry for several reasons:

- **Metabolic Stability:** The gem-difluoro group is a bioisostere of a carbonyl or a methylene group. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes.^{[3][4]} This can lead to an increased half-life and improved oral bioavailability of drug candidates.^[5]
- **Modulation of Physicochemical Properties:** The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-target interactions and solubility. The gem-difluoro group can also alter the lipophilicity of a molecule, affecting its ability to cross cell membranes.^[1]
- **Conformational Rigidity:** The cyclopentane ring provides a more rigid scaffold compared to an acyclic chain. This conformational constraint can reduce the entropic penalty upon

binding to a biological target, potentially leading to higher binding affinity.

- **Stereospecific Interactions:** The chiral center at the carbinol group allows for the introduction of substituents in a well-defined three-dimensional orientation. This is critical for optimizing interactions with chiral biological targets such as enzymes and receptors, where stereochemistry often plays a decisive role in biological activity.

Handling and Safety

While a specific, detailed safety data sheet (SDS) for the (R)-enantiomer is not readily available, general precautions for handling fluorinated organic compounds should be observed. Based on SDS information for related compounds, the following handling guidelines are recommended:

- **Personal Protective Equipment:** Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6]
- **Ventilation:** Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from heat and ignition sources.
- **Disposal:** Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 883731-63-3 | (3,3-Difluorocyclopentyl)methanol - Moldb [moldb.com]

- 3. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxyethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 883731-63-3|(3,3-Difluorocyclopentyl)methanol|BLD Pharm [bldpharm.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [(R)-3,3-Difluoro-cyclopentanemethanol chemical structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1404973#r-3-3-difluoro-cyclopentanemethanol-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com